molecular formula C5H9N3O B3384838 2-(1h-1,2,3-Triazol-1-yl)propan-1-ol CAS No. 577780-25-7

2-(1h-1,2,3-Triazol-1-yl)propan-1-ol

Cat. No.: B3384838
CAS No.: 577780-25-7
M. Wt: 127.14 g/mol
InChI Key: FKXBZURRKSMLQC-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol is a compound that belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activitiesThe structure of this compound consists of a triazole ring attached to a propanol moiety, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The general synthetic route includes the following steps :

    Preparation of 1,3-Diazido-2-propanol: This intermediate is synthesized from epichlorohydrin through a ring-opening reaction with sodium azide.

    CuAAC Reaction: The 1,3-diazido-2-propanol is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring, resulting in this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups.

    Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, as an antifungal agent, it inhibits the enzyme 14-alpha demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts the cell membrane integrity, leading to the death of the fungal cells .

Comparison with Similar Compounds

2-(1H-1,2,3-Triazol-1-yl)propan-1-ol can be compared with other triazole-based compounds, such as:

The uniqueness of this compound lies in its simpler structure, which allows for easier modification and optimization for specific applications.

Properties

IUPAC Name

2-(triazol-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-5(4-9)8-3-2-6-7-8/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXBZURRKSMLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N1C=CN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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